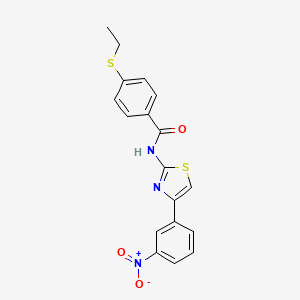

amino}acetic acid CAS No. 1153236-88-4](/img/structure/B2963344.png)

{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl](methyl)amino}acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

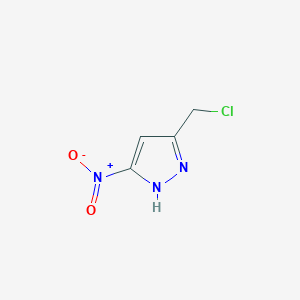

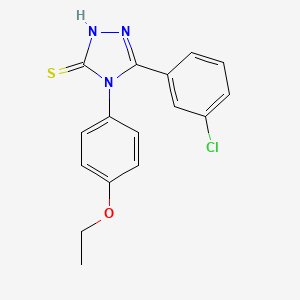

This compound is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . Indoles play a crucial role in cell biology and are used in the treatment of various disorders in the human body . The compound under consideration is a 2,3-dihydroindole derivative, which are promising agents for the synthesis of new compounds with neuroprotective and antioxidant properties .

Synthesis Analysis

The synthesis of 2,3-dihydroindole derivatives usually involves the direct reduction of the corresponding indoles containing acceptor groups in the indole ring for its activation . In a study, a synthetic strategy was proposed to obtain new 2,3-dihydroindole derivatives from the corresponding polyfunctional 2-oxindoles . Three methods were proposed for the reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides .Molecular Structure Analysis

The molecular structure of this compound is based on the indole nucleus, which is a significant type of heterocycle found in proteins in the form of amino acids, such as tryptophan . The indole nucleus is also present in several drugs and plants . The compound has a molecular formula of C17H14N3O2Cl .Chemical Reactions Analysis

The chemical reactions involving this compound primarily include reduction processes. For instance, the chemoselective reduction of the nitrile group in the presence of an amide was shown in one study .Physical and Chemical Properties Analysis

The compound has a molecular formula of C17H14N3O2Cl . The FT-IR spectrum of this compound shows peaks at 3061 (Ar-H str), 1538 (Ar-C str), 3369 (NH-str), 1646 (NH-bend), 1705 (C=O-str), 689 (Cl) . The 1H-NMR spectrum shows various peaks corresponding to different types of protons present in the molecule .Aplicaciones Científicas De Investigación

Bacterial Catabolism and Plant Growth Hormones

- Bacterial Catabolism of Indole-3-acetic Acid (IAA): IAA is a well-known plant growth hormone with a similar indole structure to the compound . Studies on bacterial gene clusters, iac and iaa, demonstrate the microbial ability to catabolize IAA, which can affect plant growth and environmental interactions. This research highlights potential biotechnological applications in agriculture and environmental management by exploiting bacterial pathways to influence plant hormone levels and thus plant growth and health (Laird, Flores, & Leveau, 2020).

Environmental Impact and Toxicology

- Herbicide Toxicity and Environmental Studies: Research on 2,4-dichlorophenoxyacetic acid (2,4-D), another compound with an acetic acid component, provides insights into the environmental impact and toxicity of herbicides. This body of work emphasizes the need for understanding the ecological and health implications of chemical compounds used in agriculture (Zuanazzi, Ghisi, & Oliveira, 2020).

Auxin Response and Stress Adaptation

- Auxin Response Under Osmotic Stress: The study of auxin, specifically indole-3-acetic acid (IAA), and its role in plant stress responses, offers a framework for understanding how similar compounds could modulate plant adaptability to environmental stresses. Research in this area could lead to advances in crop resilience and productivity (Naser & Shani, 2016).

Potential in Psychiatry and Neurology

- N-acetylcysteine in Psychiatry: Exploring the therapeutic potential of N-acetylcysteine, a compound with an acetyl group, may provide a parallel for investigating the neurological or psychiatric applications of similar acetylated compounds. N-acetylcysteine's role in modulating neurotransmitter pathways and its therapeutic effects in psychiatric disorders highlight the potential for compounds with acetyl or amino acid derivatives in mental health treatment (Dean, Giorlando, & Berk, 2011).

Advanced Oxidation Processes

- Degradation of Acetaminophen by Advanced Oxidation: Studies on the degradation pathways of acetaminophen, a compound with an acetamide group, through advanced oxidation processes, illustrate the potential for environmental detoxification and treatment of pharmaceutical pollutants. Insights from these studies could inform the development of treatment strategies for related compounds in water systems (Qutob, Hussein, Alamry, & Rafatullah, 2022).

The research on related compounds indicates a wide range of potential applications for "{2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethylamino}acetic acid" in environmental science, agriculture, psychiatry, and toxicology. Future research could further elucidate specific applications and mechanisms of action for this compound in various scientific and industrial contexts.

Direcciones Futuras

Mecanismo De Acción

Target of Action

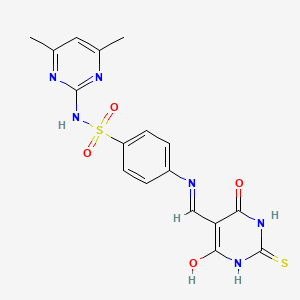

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, they can inhibit or activate certain enzymes, bind to receptors altering their function, or interfere with cellular processes . The specific interaction of this compound with its targets would depend on the structure of the compound and the nature of the target.

Biochemical Pathways

Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . For instance, they can influence pathways related to inflammation, cancer, viral infections, and more .

Result of Action

Given the broad range of biological activities associated with indole derivatives, it can be inferred that this compound could potentially have a wide range of effects at the molecular and cellular level .

Propiedades

IUPAC Name |

2-[[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-methylamino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-14(9-13(17)18)8-12(16)15-7-6-10-4-2-3-5-11(10)15/h2-5H,6-9H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQJCFRCUYKATHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)N1CCC2=CC=CC=C21)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

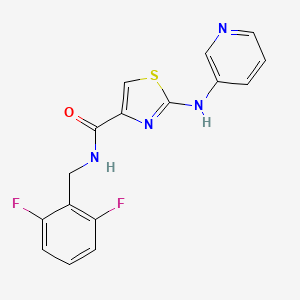

![(5-Methylisoxazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2963264.png)

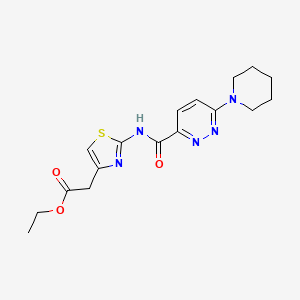

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2963265.png)

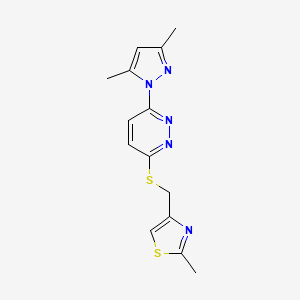

![3-(azepan-1-ylsulfonyl)-4-chloro-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2963268.png)

![N-(3-methoxybenzyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2963273.png)